5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid
Overview
Description
5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid is a complex organic compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group attached to an amino-substituted phenyl ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of 2-amino-3-(trifluoromethyl)benzoic acid, followed by coupling with 2-methyl-3-nitropyridine. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-nitrobenzoic acid
- 3-(Trifluoromethyl)aniline
- 2-Methyl-3-nitropyridine
Uniqueness
5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid is unique due to the combination of its bromine, trifluoromethyl, and amino-substituted phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, structure, and various biological activities, including anticancer, antibacterial, and antifungal properties.
- IUPAC Name : this compound
- CAS Number : 75369-60-7
- Molecular Formula : C13H10BrF3N2O2
- Molecular Weight : 351.13 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The specific synthetic pathways can vary, but they generally include bromination, trifluoromethylation, and amination steps to construct the final compound.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of nicotinic acid have been shown to inhibit cell proliferation in various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Example A | Panc-1 (pancreatic cancer) | 0.051 |
Example B | BxPC-3 (pancreatic cancer) | 0.066 |
Example C | WI38 (normal human fibroblast) | 0.36 |
These findings suggest that the compound may act through mechanisms such as DNA intercalation or inhibition of specific cellular pathways involved in cancer progression .
Antibacterial Activity
The antibacterial potential of this compound has also been evaluated. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 62.5 |
Escherichia coli | 125 |
Klebsiella pneumoniae | 15.6 |
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production, which are critical for bacterial growth and survival .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Comparative studies have shown that it outperforms standard antifungal agents like fluconazole:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 62.5 |
Aspergillus niger | 31.25 |
This broad-spectrum antifungal activity highlights its potential utility in treating fungal infections .
Case Studies
Several case studies have been conducted to evaluate the therapeutic efficacy of compounds related to this compound:
- Pancreatic Cancer Study : A study involving various derivatives showed that modifications in the trifluoromethyl group significantly enhanced anticancer activity against pancreatic cancer cells.
- Antibacterial Efficacy : A clinical trial assessed the effectiveness of a related compound against MRSA infections, indicating a promising alternative to traditional antibiotics.
Properties
IUPAC Name |
5-bromo-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3N2O2/c1-7-10(14(16,17)18)3-2-4-11(7)20-12-9(13(21)22)5-8(15)6-19-12/h2-6H,1H3,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVZCCDJNSXPLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=C(C=C(C=N2)Br)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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